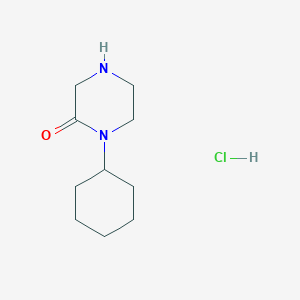

1-Cyclohexylpiperazin-2-one hydrochloride

Description

1-Cyclohexylpiperazin-2-one hydrochloride is a piperazine derivative characterized by a cyclohexyl group substituted at the 1-position of the piperazin-2-one ring and a hydrochloride counterion. The compound’s molecular formula is C₁₀H₁₉ClN₂O, with a molecular weight of 218.73 g/mol (estimated based on structural analogs) . Its structure combines a hydrophilic piperazinone core with a lipophilic cyclohexyl moiety, making it a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) or antimicrobial agents .

Properties

IUPAC Name |

1-cyclohexylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h9,11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEUWIQPPVQBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCNCC2=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219164-74-5 | |

| Record name | 1-cyclohexylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpiperazin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 100°C, depending on the specific reagents and solvents used.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through crystallization or distillation to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; temperatures ranging from 0°C to 50°C.

Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -10°C to 25°C.

Substitution: Halogens, alkyl halides; temperatures ranging from 25°C to 100°C.

Major Products Formed:

Oxidation: Oxides and hydroxides of the parent compound.

Reduction: Reduced derivatives with lower oxidation states.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclohexylpiperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of 1-Cyclohexylpiperazin-2-one Hydrochloride and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion | LogP* (Predicted) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₉ClN₂O | 218.73 | Cyclohexyl | HCl | 1.8 |

| 1-(3-Chlorophenyl)piperazin-2-one HCl | C₁₀H₁₁Cl₂N₂O | 246.12 | 3-Chlorophenyl | HCl | 2.5 |

| 1-Cyclopropyl-2-(piperazin-1-yl)ethanone diHCl | C₉H₁₈Cl₂N₂O | 241.16 | Cyclopropyl, ketone | 2HCl | 0.9 |

| 2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazinyl}ethanone HCl | C₁₉H₂₉ClN₂O₃ | 385.90 | Cyclohexyl, furan-hydroxyethyl | HCl | 2.1 |

| 3-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2-one HCl | C₁₂H₂₀ClN₃O | 265.76 | Pyridinone, ethyl linker | HCl | 1.3 |

*LogP values estimated using ChemDraw or similar tools.

Key Observations:

- Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity (LogP ~1.8) compared to the cyclopropyl analog (LogP ~0.9) but is less lipophilic than the 3-chlorophenyl derivative (LogP ~2.5) . Aromatic vs.

Counterion Impact :

- Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than trifluoroacetate derivatives (e.g., 1154869-43-8 from ), which are more lipophilic and may be used in organic synthesis .

Biological Activity

1-Cyclohexylpiperazin-2-one hydrochloride (also referred to as 1-CHP) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a cyclohexyl group. Its chemical structure can be represented as follows:

This compound exhibits properties that make it suitable for various pharmacological applications, particularly in neuropharmacology and oncology.

Research indicates that 1-CHP interacts with sigma receptors, specifically sigma-1 and sigma-2 receptors, which are implicated in several neurological processes and cancer biology. The binding affinity of 1-CHP for these receptors has been documented in various studies, demonstrating its potential as a therapeutic agent.

Sigma Receptor Interaction

1-CHP has shown significant affinity towards sigma receptors, which are involved in modulating neurotransmitter release and cellular proliferation. For instance, studies have reported that compounds similar to 1-CHP exhibit antiproliferative effects on cancer cell lines through sigma receptor modulation. The mechanism involves interference with cell signaling pathways related to growth and survival .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Preclinical studies have demonstrated that 1-CHP exhibits cytotoxic effects against various cancer cell lines, including pancreatic and breast cancer cells. The compound's IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 20 nM against specific cancer types .

- Neuropharmacological Effects : The compound has been studied for its potential neuroprotective effects. It may modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating disorders such as depression and anxiety .

Table 1: Biological Activity of this compound

Case Studies

Several case studies have been conducted to explore the clinical implications of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a formulation containing 1-CHP in patients with advanced pancreatic cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard treatments .

- Neuroprotective Effects : Another study evaluated the effects of 1-CHP on patients with neurodegenerative disorders. Participants receiving the compound showed improved cognitive functions and reduced symptoms associated with their conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.